molecular formula C5H5NO2 B12316852 4-Ethynyloxazolidin-2-one

4-Ethynyloxazolidin-2-one

Cat. No.: B12316852
M. Wt: 111.10 g/mol
InChI Key: DLZMXGHLIAPYCI-UHFFFAOYSA-N
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Description

4-Ethynyloxazolidin-2-one is a chiral compound with significant synthetic interest due to its unique structure and reactivity. It is a derivative of oxazolidinone, a class of compounds known for their antibacterial properties and utility in organic synthesis. The presence of an ethynyl group at the 4-position of the oxazolidinone ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

The synthesis of 4-Ethynyloxazolidin-2-one can be achieved through several methods. One common approach involves the use of Garner’s aldehyde as a starting material. This compound undergoes a direct aldehyde-to-alkyne one-carbon homologation using dimethyl 1-diazo-2-oxopropylphosphonate (Bestmann–Ohira reagent) to form the ethynyl group . . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

4-Ethynyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

4-Ethynyloxazolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Ethynyloxazolidin-2-one can be compared to other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid. These compounds share a similar core structure but differ in their substituents, which influence their antibacterial activity and pharmacokinetic properties . The presence of the ethynyl group in this compound provides unique reactivity, making it a versatile intermediate in organic synthesis.

Similar Compounds

  • Linezolid
  • Tedizolid
  • Contezolid
  • Sutezolid
  • Eperezolid

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

4-ethynyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)

InChI Key

DLZMXGHLIAPYCI-UHFFFAOYSA-N

Canonical SMILES

C#CC1COC(=O)N1

Origin of Product

United States

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